Betahistine

Catalog No.
S521026
CAS No.
5638-76-6
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betahistine

CAS Number

5638-76-6

Product Name

Betahistine

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3

InChI Key

UUQMNUMQCIQDMZ-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1

Synonyms

Aequamen, Betahistin AL, Betahistin ratiopharm, Betahistin Stada, Betahistin-ratiopharm, Betahistine, Betahistine Biphar, Betahistine Dihydrobromide, Betahistine Dihydrochloride, Betahistine Hydrochloride, Betahistine Mesylate, Betahistine Methanesulfonate, Betahistine Methanesulphonate, Betaserc, Betavert, By Vertin, By-Vertin, Dihydrobromide, Betahistine, Dihydrochloride, Betahistine, Extovyl, Fidium, Hydrochloride, Betahistine, Lectil, Melopat, Mersilon, Mesylate, Betahistine, Methanesulfonate, Betahistine, Methanesulphonate, Betahistine, PT 9, PT-9, PT9, Ribrain, Serc, Vasomotal, Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1

Management of Vertigo:

Betahistine is primarily studied and used for the treatment of vertigo, a sensation of dizziness or spinning. It is considered the first-line medication for vertigo, particularly for Meniere's disease, a condition affecting the inner ear and causing vertigo, tinnitus (ringing in the ears), and hearing loss []. Studies have shown its effectiveness in reducing the frequency and severity of vertigo episodes, as well as improving associated symptoms like nausea and vomiting [, ]. Betahistine's mechanism of action in this context is not fully understood, but it is believed to improve blood flow to the inner ear and influence neurotransmitter activity [].

Potential Mechanisms of Action

Histamine Modulation:

Betahistine acts as a histamine H1 receptor agonist and a histamine H3 receptor antagonist. This means it stimulates H1 receptors and blocks H3 receptors, both involved in various functions within the inner ear and central nervous system []. This modulation of histamine signaling is thought to contribute to betahistine's effects on blood flow and neurotransmission, potentially leading to improved balance and reduced vertigo.

Physical Description

Solid

XLogP3

0.4

LogP

0.68
0.68 (LogP)

UNII

X32KK4201D

Related CAS

54856-23-4 (mesylate)
5579-84-0 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the reduction of episodes of vertigo association with Ménière's disease.

Pharmacology

Betahistine primarily acts as a histamine H1-agonist with 0.07 times the activity of histamine. Stimulating the H1-receptors in the inner ear causes a vasodilatory effect and increased permeability in the blood vessels which results in reduced endolymphatic pressure. Betahistine is believed to act by reducing the asymmetrical functioning of sensory vestibular organs as well as by increasing vestibulocochlear blood flow. Doing so aids in decreasing symptoms of vertigo and balance disorders. Betahistine also acts as a histamine H3-receptor antagonist which causes an increased output of histamine from histaminergic nerve endings which can further increase the direct H1-agonist activity. Furthermore, H3-receptor antagonism increases the levels of neurotransmitters such as serotonin in the brainstem, which inhibits the activity of vestibular nuclei, helping to restore proper balance and decrease in vertigo symptoms.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA01 - Betahistine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

5638-76-6

Wikipedia

Betahistine
Betahistine hydrochloride

Biological Half Life

The half-life of betahistine is 3-4 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

General Manufacturing Information

2-Pyridineethanamine, N-methyl-: INACTIVE

Dates

Modify: 2023-08-15

[Betahistine in vestibular disorders: current concepts and perspectives]

M V Zamergrad, N L Kunelskaya, A L Guseva, A V Amelin, S V Lilenko, I N Samartcev, O V Zaytseva, O A Melnikov, V A Voronov, A V Lyapin
PMID: 33929156   DOI: 10.17116/otorino20218602173

Abstract

The goal of this paper is to review the pharmacological profile of betahistine and evidence for using it in the treatment of common vestibular disorders. Betahistine is a weak agonist for histamine H1 receptors and strong antagonist for histamine H3 receptors. It demonstrates the maximum benefit in different types of peripheral vertigo, especially in Meniere's disease. The best results in decreasing intensity of vertigo, frequency of attacks and stimulation of vestibular compensation were obtained in daily dose 48 mg during 3 months. In benign paroxysmal positional vertigo betahistine is used to treat residual dizziness after successful treatment of otolithiasis and to reduce the severity of vertigo during repositioning maneuvers. In vestibular neuritis betahistine stimulates central compensation during vestibular rehabilitation. A new once-daily drug formulation of modified-release betahistine is non-inferior to traditional and has a comparable safety profile, and could improve patient adherence. The implication of betahistine in the treatment of central vestibular disorders is under-researched. The efficacy of betahistine in increasing of vestibular compensation in post-stroke central vestibular disorders, persistent postural-perceptual dizziness and its role in vestibular migraine need further investigation.


[Intervention strategies for residual dizziness after successful repositioning maneuvers in benign paroxysmal positional vertigo: a single center randomized controlled trial]

P X Wu, J P Liu, W Q Wang, H W Li
PMID: 33472301   DOI: 10.3760/cma.j.cn115330-20201109-00856

Abstract

To compare the effects of different intervention strategies for the management of residual dizziness following successful canalith repositioning procedure (CRP) in patients with benign paroxysmal positional vertigo (BPPV).
A total of 129 BPPV patients with residual dizziness following successful CRP were recruited during January 2019 and July 2019. They were randomly assigned into three groups with 43 cases in each group: the vestibular rehabilitation group received rehabilitation training for four weeks; betahistine group was given orally 12 mg betahistine three times a day for four weeks; and the control group had no specific treatment. The primary outcomes were daily activities and social participation assessed by the Vestibular Activities and Participation measure (VAP). Secondary outcomes includedbalance function assessed by sensory organization test (SOT) and the duration of residual symptoms. Stata15.0 software was used for statistical analysis.
The scores of VAP in the three groups decreased over time, but a more significant decrease was found in vestibular rehabilitation group. Further paired comparison showed that the difference between the vestibular rehabilitation group and the control group was of statistical significance (
=-3.88, χ
=18.29,
0.01), while the difference between the betahistine group and the control group was not statistically significant (
=-0.96, χ
=1.16,
=0.28). The balance function of the three groups showed a trend of recovery over time, with no significant differences between groups (χ
=1.37,
=2,
>0.05). The median duration of residual dizziness for both vestibular rehabilitation and betahistine groups was 14 days, while that of control group was 19 days, with no significant difference between three groups[
(
) test; χ
=1.82,
=2,
=0.40].
Vestibular rehabilitation can significantly improve the daily activities and social participation function in BPPV patients with residual symptoms following successful CRP, but its effects on shortening the duration of residual symptoms and promoting the recovery of balance function remain uncertain.


Effectiveness of intratympanic dexamethasone for the treatment of vertigo attacks in patients with Ménière's disease compared with betahistine pharmacotherapy

András Molnár, Stefani Maihoub, László Tamás, Ágnes Szirmai
PMID: 33845616   DOI: 10.1177/0300060520985647

Abstract

This study analyzed the possible effects of intratympanic steroid (ITS) therapy in the symptomatic treatment of vertigo attacks in patients with Ménière's disease.
Thirty-five patients treated with ITS (dexamethasone) plus betahistine (Group A) and 35 patients treated with betahistine alone (Group B) were enrolled in this investigation. Complaints were analyzed using medical records and vertigo diaries. Statistical analysis was conducted using IBM SPSS V24 software.
Based on the analysis, there were no significant differences in baseline features between the two groups. When the occurrence of vertigo attacks was compared using the Kaplan-Meier method, no significant difference was detected between Groups A and B (odds ratio [OR] = 1.051, 95% confidence interval [CI] = 0.965-1.067; p = 0.972). In addition, no difference in the incidence of vertigo attacks was noted in group A between the periods of treatment with betahistine alone and betahistine plus ITS when the groups were analyzed via logistic regression (OR = 1.07, 95% CI = 0.065-1.467; p = 0.614).
It can be concluded that the addition of ITS therapy to betahistine did not improve outcomes in patients with Ménière's disease. Further prospective studies should be conducted to analyze the results in a more detailed manner.


The benefits of betahistine or vestibular rehabilitation (Tetrax biofeedback) on the quality of life and fall risk in patients with Ménière's disease

J L Liu, J G Liu, X B Chen, Y H Liu
PMID: 33280619   DOI: 10.1017/S0022215120002509

Abstract

This study aimed to evaluate the benefits of betahistine or vestibular rehabilitation (Tetrax biofeedback) on the quality of life and fall risk in patients with Ménière's disease.
Sixty-six patients with Ménière's disease were randomly divided into three groups: betahistine, Tetrax and control groups. Patients' Dizziness Handicap Index and Tetrax fall index scores were obtained before and after treatment.
Patients in the betahistine and Tetrax groups showed significant improvements in Dizziness Handicap Index and fall index scores after treatment versus before treatment (p < 0.05). The improvements in the Tetrax group were significantly greater than those in the betahistine group (p < 0.05).
Betahistine and vestibular rehabilitation (Tetrax biofeedback) improve the quality of life and reduce the risk of falling in patients with Ménière's disease. Vestibular rehabilitation (Tetrax biofeedback) is an effective management method for Ménière's disease.


Clinical therapeutic effects of gastrodin in combination with betahistine on vertigo: A protocol for systematic review and meta-analysis

Yu-Lin Qiao, Wen-Qiang Xiang, Fang Liu, Sheng Jin
PMID: 33725810   DOI: 10.1097/MD.0000000000023825

Abstract

Vertigo is a well-known presenting complaint common in the main care offices as well as departments. It is also regarded as a symptom of vestibular dysfunction and has been expressed as a feeling of motion, specifically rotational motion. As patients grow older, vertigo also becomes a commonly presenting complaint. The current study will carry out a widespread systematic review to estimate clinical therapeutic effects of gastrodin in combination with betahistine on vertigo.
We will systematically search different databases, including PubMed, EMBASE, Web of Science, the Cochrane Library, Chinese BioMedical Literature Database (CBM), China National Knowledge Infrastructure Database (CNKI), and WanFang to collect the randomised controlled studies that evaluate the efficiency of gastrodin and betahistine in treating patients with vertigo from their inception to November 2020. However, only studies in English or Chinese will be included. Two authors will independently perform selection, data extraction, and assessment of risk of bias for the included papers. Accordingly, any disagreements between the independent authors will be addressed via discussion or by consulting a third author when needful. Additionally, we will use RevMan 5.3 software to perform the data synthesis.
The efficiency of gastrodin and betahistine in treating patients with vertigo will be systematically evaluated.
The current study aims to stipulate more consistent substantiation to explore whether gastrodin combined with betahistine is more effective for the treatment of vertigo.
DOI 10.17605/OSF.IO/HQTZA (https://osf.io/hqtza/).


[A study of the efficacy and safety of a new modified-release betahistine formulation in the treatment of vestibular vertigo and Meniere's disease]

V A Parfenov, M V Zamergrad, D V Kazei, J Nauta
PMID: 33459540   DOI: 10.17116/jnevro202012012142

Abstract

To evaluate the efficacy and safety of modified-release (MR) betahistine (48 mg once daily) versus betaserc (24 mg twice daily) in patients with Meniere's disease or vestibular vertigo.
A multicentre, double-blind, randomized clinical study in patients with an established diagnosis of Meniere's disease (35%) or vestibular vertigo (65%) was carried out. A total of 264 patients were randomized (132 in each group).The inclusion criteria were a Dizziness Handicap Inventory (DHI) total score of more than 30 points and at least 2 vertigo attacks within the previous 4 weeks. The primary efficacy variable was the change in the DHI total score from baseline to after 12 weeks of treatment. The predefined non-inferiority margin was set at 9 points for the DHI total score.
After 12 weeks of treatment, the DHI total score was significantly (
<0.001) decreased compared with baseline, by 32.0±20.7 in the betahistine MR group and by 31.8±19.8 in the betaserc group. The adjusted difference in the change in the DHI total score with a one-sided 97.5% CI was 0.9 (--; 5.3) points, the upper confidence limit (+5.3) fell below the predefined margin of non-inferiority of 9 points, and the non-inferiority of betahistine MR to betaserc was established. The treatment groups were comparable in terms of reduced scores for the functional, emotional and physical subdomains of DHI; reduced frequency, intensity and duration of vertigo attacks; decreased proportion of patients with prolonged attacks and severe symptoms during attacks; and scores on the Clinical Global Impression - Improvement scale. The safety profile of betahistine MR was comparable to that of betaserc, the most frequently reported adverse event was headache in both treatment groups.
Betahistine MR (48 mg once daily) is non-inferior to betaserc (24 mg twice daily) in patients with Meniere's disease or vestibular vertigo and has a comparable safety profile.


Using betahistine in the treatment of patients with Menière's disease: a meta-analysis with the current randomized-controlled evidence

Louise Devantier, Dan Hougaard, Mina Nicole Händel, Frank Liviu-Adelin Guldfred, Jesper Hvass Schmidt, Bjarki Djurhuus, Henriette Edemann Callesen
PMID: 32580600   DOI: 10.1080/00016489.2020.1777326

Abstract

Betahistine is used worldwide to treat patients with Menière's disease. However, despite it being used for decades, diverging opinions on the effect of betahistine on Menière's symptomatology still exist.
The objective of this systematic review was to provide an overview and rate the certainty of the current evidence base regarding the use of betahistine to treat patients with Menière's disease.
A systematic literature search was conducted in October 2019. The search strategy was subdivided into searches for existing guidelines, systematic reviews and individual randomized controlled trials (RCT) investigating the usage of betahistine as compared to placebo, in patients with Ménière's disease. The primary outcome was the frequency of vertigo attack(s) and occurrence of serious adverse events.
We identified three relevant guidelines and three systematic reviews: however, neither included any relevant trials matching our inclusion criteria. An individual search for RCTs identified one trial. The results from this particular trial showed no difference in effects on symptoms following treatment with betahistine.
There is a need for further well-conducted placebo RCTs. Currently, there is still a lack of substantial evidence supporting betahistine as a significant and adequate treatment for patients diagnosed with Menière's disease.
The protocol is registered in PROSPERO. Registration number: CRD42018110127 Accepted 11.10.2018.


Current status on researches of Meniere's disease: a review

Yupeng Liu, Jun Yang, Maoli Duan
PMID: 32564698   DOI: 10.1080/00016489.2020.1776385

Abstract

Meniere's disease (MD) is a complex and multifactorial inner ear disease. The etiology of MD is unclear. Significant progress had been made in diagnosis and treatment. Complete cure for this disease is still impossible.
This review covers the updated research results in MD in the past decades.
Recent publications were critically reviewed.
The relationship between Endolymphatic hydrops and Meniere symptoms requires further study. Direct visualization of EH is achieved by special sequences of inner ear MRI. Appearance of EH could be observed in MD patients both in symptomatic and asymptomatic ears. Visualization of EH
might make a great substantial improvement in diagnose of MD. The first goal of the management of MD is to reduce the attack frequency. Several safe and effective medical and surgical therapies are practiced to help patients to control vertigo and preserve hearing.
There has been no major breakthrough in the pathogenesis research of MD in recent years. Visualization of EH
might make a great substantial improvement in diagnose of MD. Clinicians still have few effective ways to alleviate the progress of the disease.


Pharmacologic and surgical therapies for patients with Meniere's disease: A systematic review and network meta-analysis

Nadera Ahmadzai, Wei Cheng, Shaun Kilty, Leila Esmaeilisaraji, Dianna Wolfe, James Bonaparte, David Schramm, Elizabeth Fitzpatrick, Vincent Lin, Becky Skidmore, Brian Hutton
PMID: 32870918   DOI: 10.1371/journal.pone.0237523

Abstract

Meniere's disease (MD) is a chronic condition of the inner ear consisting of symptoms that include vertigo attacks, fluctuating sensorineural hearing loss, tinnitus and aural fullness. Despite availability of various interventions, there is uncertainty surrounding their relative efficacy, thus making it difficult to select the appropriate treatments for MD. The objective of this systematic review was to assess the relative effects of the available pharmacologic and surgical interventions in patients with MD with regard to vertigo and other key patient outcomes based on data from randomized clinical trials (RCTs).
Our published protocol registered with PROSPERO (CRD42019119129) provides details on eligibility criteria and methods. We searched various databases including MEDLINE, Embase and the Cochrane Library from inception to December 10th, 2018. Screening at citation and full-text levels and risk of bias assessment were performed by two independent reviewers in duplicate, with discrepancies resolved by consensus or third-party adjudication. Bayesian network meta-analyses (NMA) were performed for hearing change and vertigo control outcomes, along with pairwise meta-analyses for these and additional outcomes.
We identified 2,889 unique citations, that yielded 23 relevant publications describing 18 unique RCTs (n = 1,231 patients). Overall, risk-of bias appraisal suggested the evidence base to be at unclear or high risk of bias. Amongst pharmacologics, we constructed treatment networks of five intervention groups that included placebo, intratympanic (IT) gentamicin, oral high-dose betahistine, IT steroid and IT steroid plus high-dose betahistine for NMAs of hearing change (improvement or deterioration) and complete vertigo control. IT steroid plus high-dose betahistine was associated with the largest difference in hearing improvement compared to placebo, followed by high-dose betahistine and IT steroid (though 95% credible intervals failed to rule out the possibility of no difference), while IT gentamicin was worse than IT steroid. The NMA of complete vertigo control suggested IT gentamicin was associated with the highest probability of achieving better complete vertigo control compared to placebo, followed by IT steroid plus high-dose betahistine. Only two studies related to surgical interventions were found, and data suggested no statistically significant difference in hearing changes between endolymphatic duct blockage (EDB) versus endolymphatic sac decompression (ESD), and ESD with or without steroid injection. One trial reported that 96.5% of patients in EDB group compared to 37.5% of the patients in ESD group achieved complete vertigo control 24 months after surgery (p = 0.002).
To achieve both hearing preservation and vertigo control, the best treatment option among the pharmacologic interventions compared may be IT steroid plus high-dose betahistine, considering that IT gentamicin may have good performance to control vertigo but may be detrimental to hearing preservation with high cumulative dosage and short interval between injections. However, IT steroid plus high-dose betahistine has not been compared in head-to-head trials against other interventions except for IT steroid alone in one trial, thus future trials that compare it with other interventions will help establish comparative effectiveness with direct evidence.


Effects of haloperidol inhalation on MK-801- and memantine-induced locomotion in mice

Hiroshi Ueno, Shunsuke Suemitsu, Shinji Murakami, Naoya Kitamura, Kenta Wani, Yu Takahashi, Yosuke Matsumoto, Motoi Okamoto, Takeshi Ishihara
PMID: 32808583   DOI: 10.1080/19932820.2020.1808361

Abstract

The administration of therapeutic agents is difficult in many patients, such as patients with post-operative delirium or dementia or patients with schizophrenia, who are upset in an emergency room. Therefore, the development of a new method for administering therapeutic agents to the central nervous system is desired. In this study, we investigated if inhalation was an effective route of administration for haloperidol, a commonly used, strong antipsychotic. Dizocilpine, also known as MK-801, is a noncompetitive antagonist of the N-methyl-D-aspartate receptor. MK-801 or memantine-induced motor hyperactivity was evaluated in mice following either intraperitoneal injection or inhalation of haloperidol or the histamine neuroactivator betahistine. Pretreatment with haloperidol inhalation inhibited the MK-801-induced or memantine-induced increase in locomotor activity. This effect was similar to that of the intraperitoneal administration of haloperidol. However, pretreatment with inhaled betahistine or the intraperitoneal administration of betahistine did not suppress the MK-801-induced or memantine-induced increase in locomotor activity. Thus, haloperidol when inhaled acts on the central nervous system of mice and suppresses the MK-801-induced increase in mouse locomotor activity. Our findings suggest that inhalation may be a novel method for administering haloperidol.
ANOVA: analysis of variance.


Explore Compound Types